8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
Properties
IUPAC Name |
8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O2/c1-4-27-17(22-19-18(27)20(28)24(3)21(29)23(19)2)15-26-12-10-25(11-13-26)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKSWFXZCRWCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative that has garnered interest due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 396.49 g/mol. The structure features a purine base with modifications that enhance its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N6O2 |
| Molecular Weight | 396.49 g/mol |
| LogP | 1.9005 |
| Polar Surface Area | 50.95 Ų |
| Hydrogen Bond Acceptors Count | 7 |
As a phosphodiesterase inhibitor , this compound is believed to modulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in various signaling pathways. By inhibiting PDEs, the compound can enhance vasodilation, improve cardiac function, and exhibit neuroprotective effects.
In Vitro Studies
Research has demonstrated that the compound exhibits significant inhibitory activity against multiple PDE isoforms. For instance:
- PDE4 Inhibition : A study indicated that the compound effectively inhibited PDE4 with an IC50 value in the low micromolar range, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : In neuronal cell cultures, treatment with this compound led to increased survival rates and reduced apoptosis under oxidative stress conditions, indicating its neuroprotective potential .
In Vivo Studies
In animal models, the compound has shown promising results:
- Cardiovascular Effects : Administration of the compound improved cardiac output and reduced blood pressure in hypertensive rats, attributed to enhanced nitric oxide signaling pathways .
- Anti-inflammatory Activity : In models of acute inflammation, the compound reduced inflammatory markers and edema formation significantly compared to controls .
Case Study 1: PDE Inhibition in Asthma Models
In a controlled study involving asthmatic mice, the administration of the compound resulted in a marked reduction in airway hyperresponsiveness and inflammatory cell infiltration into lung tissues. These findings support its potential use in asthma management by modulating airway inflammation through PDE inhibition .
Case Study 2: Neuroprotection in Stroke Models
A recent study evaluated the neuroprotective effects of the compound in a rat model of ischemic stroke. Results showed that pre-treatment with the compound significantly reduced infarct size and improved neurological scores post-stroke compared to untreated controls .
Scientific Research Applications
Physical Properties
- Melting Point : Not specified in available literature.
- Solubility : Soluble in organic solvents; limited solubility in water.
Therapeutic Applications
- Neuropharmacology :
- Psychiatric Disorders :
- Anticancer Activity :
Antidepressant-like Effects
In animal models, compounds similar to 8-[(4-benzylpiperazin-1-yl)methyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have demonstrated antidepressant-like effects through increased serotonin levels and improved behavioral outcomes in forced swim tests . Further investigations into this compound could provide insights into its potential as an antidepressant.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations at Position 8
Piperazine-Based Derivatives
- 8-[(4-Methylpiperazin-1-yl)methyl]-7-benzyl-1,3-dimethylpurine-2,6-dione (): Substituent: 4-Methylpiperazinylmethyl (vs. benzylpiperazinylmethyl in the target compound). The benzyl group in the target compound may enhance CNS penetration or protein binding due to increased aromatic interactions .
8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-1,3-dimethylpurine-2,6-dione () :
Non-Piperazine Derivatives
- Linagliptin (): Structure: 8-[(3R)-3-Aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione. Key Differences: A butynyl group at position 7 and an aminopiperidine at position 7. Pharmacological Relevance: Linagliptin is a DPP-4 inhibitor for diabetes, highlighting how substituent choice directs therapeutic action. The target compound lacks the butynyl and aminopiperidine groups, suggesting divergent targets .
Substituent Variations at Position 7
- 7-(2-Hydroxypropyl)-1,3-dimethylpurine-2,6-dione Derivatives (): Substituent: 2-Hydroxypropyl (vs. ethyl). These derivatives exhibit cardiovascular activity (e.g., antiarrhythmic effects), whereas the ethyl group in the target compound may favor different biological interactions .
7-(3-Phenylpropyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione () :
Functional Group Comparisons
Research Findings and Implications
- Anticancer Potential: Derivatives with triazolylmethyl-piperazinyl groups () show moderate activity, with IC50 values influenced by substituent length and polarity. The target compound’s benzylpiperazine may enhance binding to kinase targets.
- Cardiovascular Activity : Piperazine-containing compounds () demonstrate antiarrhythmic effects (e.g., ED50 = 54.9), suggesting the target compound could be screened for similar activity.
- Structural Flexibility: The 8-position tolerates diverse substituents (piperazine, triazole, aminopiperidine), while the 7-position modulates solubility and target engagement .
Preparation Methods
Core Purine-2,6-dione Synthesis
The purine-2,6-dione scaffold is typically constructed via cyclization of substituted uracil derivatives. A method adapted from patent CN102993203A involves coupling diaminostilbene intermediates with carboxylic acid derivatives under acidic conditions. For this compound:
- Starting Material Preparation :
- Cyclization :
Optimization of Reaction Conditions
Key parameters from industrial processes (US20130178485A1) inform scalability:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | N-methyl-2-pyrrolidone (NMP) | 15–20% |
| Temperature | 140°C | 10% |
| Catalyst | Diisopropylethylamine | 12% |
| Purification | Ethanol/tert-butyl methyl ether crystallization | 18% |
- Solvent Selection : NMP enhances solubility of intermediates, reducing side reactions.
- Temperature Control : Elevated temperatures (140°C) accelerate amination but require careful cooling to prevent decomposition.
Industrial-Scale Production Considerations
Adapting methods from US20130178485A1:
- Batch Reactor Setup :
- Reactions are conducted in 10,000 L reactors with automated temperature and pressure controls.
- Deprotection and Isolation :
- Crystallization :
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Reductive Amination | High regioselectivity | Requires brominated precursor | 76–83% |
| Nucleophilic Substitution | Simplified steps | Lower thermal stability | 68–72% |
| Industrial Process | Scalable (>100 kg/batch) | High equipment costs | 74–85% |
- Cost Efficiency : Reductive amination is preferred for small-scale synthesis due to lower catalyst costs.
- Scalability : The industrial method’s use of NMP and automated systems supports metric-ton production.
Challenges and Solutions
- Regioselectivity :
- Purification :
- Byproduct Formation :
- Residual phthalimide byproducts are minimized using ethanolamine washes.
Q & A
Q. Critical parameters :
- Temperature control during alkylation to avoid side reactions.
- Stoichiometric ratios of benzylpiperazine to purine intermediate (1.2:1 recommended) .
(Basic) Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., benzylpiperazine methylene protons at δ 3.5–4.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects carbonyl stretches (C=O at ~1697 cm⁻¹) and piperazine N-H vibrations (~3344 cm⁻¹) .
(Basic) What in vitro assays are recommended for initial evaluation of its biological activity?
- Enzyme inhibition assays : Test against viral polymerases (e.g., hepatitis C NS5B) using fluorescence-based nucleotide incorporation assays .
- Cytotoxicity screening : Use MTT assays on HepG2 or HEK293 cells to determine IC₅₀ values .
- Receptor binding studies : Radioligand displacement assays for adenosine receptors (A₁/A₂A subtypes) due to structural similarity to purine analogs .
(Advanced) How can reaction conditions be systematically optimized to address low yield or impurity issues in the final synthetic step?
- Design of Experiments (DoE) : Vary temperature (50–100°C), solvent polarity (ethanol vs. DMF), and catalyst (e.g., K₂CO₃) to identify optimal conditions .
- Computational modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and identify rate-limiting steps .
- In-line monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics in real time .
(Advanced) What strategies are employed to resolve contradictions in reported biological activity data across different studies?
- Orthogonal validation : Combine enzyme inhibition data with cellular assays (e.g., viral replication in Huh7 cells) to confirm target engagement .
- Batch-to-batch consistency checks : Ensure compound purity via LC-MS and exclude impurities (e.g., unreacted intermediates) as confounding factors .
- Meta-analysis : Compare structural analogs (e.g., ethyl vs. methyl substitutions) to isolate substituent-specific effects .
(Advanced) How do structural modifications at specific positions (e.g., benzylpiperazine or ethyl groups) influence target selectivity and potency?
Q. Structure-Activity Relationship (SAR) Insights :
| Modification | Biological Impact | Reference |
|---|---|---|
| Benzylpiperazine replacement | Reduced antiviral activity in HCV models (-80% efficacy) | |
| Ethyl → Propyl at position 7 | Increased cytotoxicity (IC₅₀ from 10 µM to 2 µM) | |
| Methylation at position 3 | Enhanced adenosine receptor binding (Ki = 15 nM vs. 120 nM) |
Methodology : Synthesize analogs via parallel synthesis, screen in target-specific assays, and use molecular docking to rationalize trends .
(Advanced) What computational approaches are utilized to predict interaction mechanisms between this compound and viral polymerases?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding poses in NS5B polymerase active sites .
- Molecular Dynamics (MD) simulations : GROMACS to assess binding stability over 100-ns trajectories .
- Free-energy calculations : MM-PBSA/GBSA to quantify binding affinity changes upon substituent modifications .
(Advanced) How does the compound's stability under physiological conditions impact experimental design for pharmacokinetic studies?
- Hydrolytic stability : Monitor degradation in PBS (pH 7.4) via LC-MS; half-life >24 hrs required for in vivo studies .
- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation products .
- Temperature-sensitive storage : Store at -20°C in amber vials to prevent piperazine moiety degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
